[Gln144]-PLP (139-151)

Experimental Autoimmune Encephalomyelitis Altered Peptide Ligand Autoimmune Disease Prevention

Select [Gln144]-PLP (139-151) for T cell cross-reactivity and protective Th2/Th0 induction in EAE models. The Trp144→Gln substitution uniquely confers protective immunity, unlike native encephalitogenic W144 or antagonist L144 variants. Lyophilized TFA salt, ≥95% HPLC purity, research use only. Confirm variant specificity to ensure reproducible immunological outcomes.

Molecular Formula C66H102N20O18
Molecular Weight 1463.6 g/mol
Cat. No. B12371627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[Gln144]-PLP (139-151)
Molecular FormulaC66H102N20O18
Molecular Weight1463.6 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC4=CN=CN4)N
InChIInChI=1S/C66H102N20O18/c1-36(2)23-45(81-61(98)44(18-19-52(70)88)80-59(96)42(15-8-10-20-67)77-53(89)31-73-58(95)46(24-37(3)4)82-63(100)50(33-87)85-56(93)41(69)26-39-29-71-34-75-39)57(94)74-32-54(90)78-48(27-40-30-72-35-76-40)65(102)86-22-12-17-51(86)64(101)83-47(28-55(91)92)62(99)79-43(16-9-11-21-68)60(97)84-49(66(103)104)25-38-13-6-5-7-14-38/h5-7,13-14,29-30,34-37,41-51,87H,8-12,15-28,31-33,67-69H2,1-4H3,(H2,70,88)(H,71,75)(H,72,76)(H,73,95)(H,74,94)(H,77,89)(H,78,90)(H,79,99)(H,80,96)(H,81,98)(H,82,100)(H,83,101)(H,84,97)(H,85,93)(H,91,92)(H,103,104)/t41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-/m0/s1
InChIKeyVKNIPUBCKIIZJZ-LFOOZZFTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is H-His-Ser-Leu-Gly-Lys-Gln-Leu-Gly-His-Pro-Asp-Lys-Phe-OH: Molecular Identity and Classification for Procurement


H-His-Ser-Leu-Gly-Lys-Gln-Leu-Gly-His-Pro-Asp-Lys-Phe-OH (single-letter code: HSLGKQLGHPDKF) is a 13-amino-acid synthetic peptide with a molecular formula of C66H102N20O18 and a molecular weight of 1463.64 g/mol . It is an altered peptide ligand (APL) derived from residues 139–151 of myelin proteolipid protein (PLP), wherein the native tryptophan at position 144 is replaced by glutamine (Trp144→Gln) [1][2]. This single-residue substitution generates the variant commonly designated as [Gln144]-PLP (139–151) or Q144-PLP (139–151) [2]. The compound is supplied as a lyophilized powder, typically as a trifluoroacetate salt with purity ≥95% as determined by HPLC, and is intended exclusively for research use [3].

Why H-His-Ser-Leu-Gly-Lys-Gln-Leu-Gly-His-Pro-Asp-Lys-Phe-OH Cannot Be Replaced by In-Class PLP(139-151) Analogs


The PLP(139–151) peptide series exhibits profound functional divergence based on single-residue modifications at the primary TCR contact positions (especially residue 144) [1]. The native tryptophan-containing peptide (W144) is strongly encephalitogenic, reliably inducing severe experimental autoimmune encephalomyelitis (EAE) [2]. In contrast, substituting tryptophan with glutamine at position 144 generates an altered peptide ligand that does not cause EAE, instead conferring protective immunity and deviating the T-cell response toward a Th2/Th0 phenotype [2][3]. Further substitution to leucine at the same position ([Leu144]-PLP) yields a TCR antagonist that blocks Th1 activation but exhibits reduced capacity for generating protective cross-reactive T cells compared to the Q144 analog [3][4]. Consequently, generic substitution among these structurally similar peptides is scientifically invalid; each variant occupies a distinct functional niche defined by its unique immunological profile [1][4].

Quantitative Differentiation of H-His-Ser-Leu-Gly-Lys-Gln-Leu-Gly-His-Pro-Asp-Lys-Phe-OH: Head-to-Head Comparator Evidence for Scientific Selection


Q144 Altered Peptide Ligand Diverts Encephalitogenic Outcome: EAE Disease Prevention vs. Native W144 Peptide Induction

The Q144 altered peptide ligand (HSLGKQLGHPDKF) demonstrates a fundamental functional divergence from the native W144 encephalitogenic peptide (HSLGKWLGHPDKF). Preimmunization with the Q144 peptide prevents the development of EAE induced by the native PLP 139–151 peptide, whereas the native peptide itself actively induces severe disease [1][2]. This protective effect is mediated through the generation of PLP 139–151-reactive Th2/Th0 cells, which confer protection upon adoptive transfer [1].

Experimental Autoimmune Encephalomyelitis Altered Peptide Ligand Autoimmune Disease Prevention

Cytokine Polarization: Q144 Peptide Induces Th2/Th0 Profile vs. W144 Induces Th1 Encephalitogenic Profile

Immunization with the Q144 altered peptide generates T cell lines that produce a distinct cytokine profile characterized by IL-4 and IL-10 (Th2-associated) and IFN-γ with IL-10 (Th0-associated), whereas the native W144 peptide induces a predominantly Th1 encephalitogenic response [1][2]. In vitro cytokine assays confirm that Q144-specific T cell clones secrete IL-4 and IL-10, cytokines associated with immune regulation and suppression of autoimmunity [1].

Th1/Th2 Immune Deviation Cytokine Profiling T Cell Differentiation

TCR Contact Residue Substitution: Q144 Retains Cross-Reactivity While L144/R147 Acts as Pure Antagonist

Both Q144 and L144/R147 are altered peptide ligands derived from PLP 139–151, but they exhibit mechanistically distinct interactions with the T cell receptor. The Q144 peptide generates T cells that are cross-reactive with the native PLP 139–151 peptide and produce Th2/Th0 cytokines upon adoptive transfer, conferring protection against EAE [1][2]. In contrast, the L144/R147 double-substituted peptide acts primarily as a TCR antagonist, blocking the activation of encephalitogenic Th1 clones without generating the same protective cross-reactive T cell repertoire [2][3].

T Cell Receptor Antagonism Altered Peptide Ligand Cross-Reactivity

Molecular Weight Differentiation: Q144 (1463.64 Da) vs. W144 (1521.7 Da) vs. L144/R147 (1448.67 Da) for Analytical Discrimination

The single-residue substitution at position 144 produces distinct molecular weights that enable unambiguous analytical discrimination among PLP(139–151) variants. The Q144 peptide has a molecular weight of 1463.64 Da, whereas the native W144 peptide is 1521.7 Da and the L144 peptide is 1448.67 Da [1][2][3]. These differences exceed typical HPLC-MS resolution limits and allow for clear identification in quality control and experimental verification workflows [1].

Peptide Characterization HPLC-MS Analysis Quality Control

Validated Research Applications for H-His-Ser-Leu-Gly-Lys-Gln-Leu-Gly-His-Pro-Asp-Lys-Phe-OH Based on Comparative Evidence


Investigating Immune Deviation and Th2-Mediated Autoimmune Suppression

This peptide is the optimal selection for studies requiring the induction of a protective Th2/Th0 response against PLP 139–151 autoimmunity. As demonstrated by Nicholson et al., immunization with Q144 generates T cells that secrete IL-4 and IL-10 and confer protection against EAE induced by the native W144 peptide [1][2]. This application is uniquely suited to Q144; neither the native W144 (which induces pathogenic Th1 responses) nor the L144/R147 antagonist (which primarily blocks TCR signaling without generating the same protective repertoire) can substitute for this immune deviation function [1][3].

Studying T Cell Cross-Reactivity Between Self and Non-Self Antigens

The Q144 peptide is specifically employed as an experimental antigen to investigate the cross-reactivity of T cells responding to both autoantigens and cross-reactive non-autoantigens [1][2]. The single Trp→Gln substitution at position 144 preserves sufficient TCR recognition to generate T cells cross-reactive with the native PLP 139–151 peptide, while altering the functional outcome from pathogenicity to protection [3]. This makes Q144 the preferred tool for dissecting the molecular basis of T cell cross-reactivity and its role in regulating autoimmune disease [1].

Adoptive Transfer Models of Protective Autoimmunity

T cell lines and clones generated against the Q144 peptide can be adoptively transferred into naive recipients to confer protection against subsequent EAE induction with the native PLP 139–151 peptide or other myelin antigens [1][2]. This application leverages the Q144-specific property of generating protective, cross-reactive Th2/Th0 cells that mediate bystander suppression [1]. Alternative PLP analogs (e.g., W144, L144) do not generate T cell lines with this specific protective, cross-reactive phenotype and thus cannot be substituted for this experimental purpose [1][3].

Analytical Method Development and Quality Control for PLP Peptide Variants

The distinct molecular weight of the Q144 peptide (1463.64 Da) relative to other PLP(139–151) analogs (W144: 1521.7 Da; L144: 1448.67 Da) provides a robust analytical marker for developing and validating HPLC-MS or MALDI-TOF methods to discriminate among these closely related peptides [1][2]. This application is critical for ensuring the correct variant is used in experiments, particularly in multi-peptide studies where sample mix-up could confound interpretation of immunological outcomes [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for [Gln144]-PLP (139-151)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.